molecular formula C17H15NO3S B3075118 Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate CAS No. 1026256-93-8

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate

Cat. No.: B3075118
CAS No.: 1026256-93-8
M. Wt: 313.4 g/mol
InChI Key: BDRWRMUPUGECBT-UHFFFAOYSA-N
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Description

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate is a chemical compound identified as a known impurity of Zileuton, an orally active inhibitor of 5-lipoxygenase used in the treatment of asthma . As a Zileuton-related impurity, this compound serves as a critical quality standard in analytical research and development. It is primarily utilized as a high-purity reference material in pharmaceutical laboratories for method development, validation, and quality control testing. This enables researchers to ensure the purity, stability, and safety profiles of the active pharmaceutical ingredient (API) by accurately monitoring and quantifying this specific impurity during manufacturing and storage. The benzo[b]thiophene core present in this molecule is a privileged scaffold in medicinal chemistry, frequently found in compounds with a broad spectrum of biological activities . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl N-[1-(1-benzothiophen-2-yl)ethyl]-N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12(16-11-13-7-5-6-10-15(13)22-16)18(20)17(19)21-14-8-3-2-4-9-14/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRWRMUPUGECBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate typically involves the reaction of 1-benzo[b]thiophen-2-ylethanol with hydroxyurea in the presence of an acid . This method is efficient and yields the desired product with high purity. The reaction conditions often include moderate temperatures and the use of solvents like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced reactors and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound. These products can have varied applications depending on their specific chemical properties.

Scientific Research Applications

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, also known as N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxy O-phenyl Carbamate, is a chemical compound with the molecular formula C17H15NO3SC_{17}H_{15}NO_3S. It has applications in pharmaceutical and chemical research.

Applications

  • Pharmaceuticals this compound is used in developing anti-inflammatory medications. It is a selective inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes. By inhibiting this enzyme, the compound prevents the formation of leukotrienes such as LTB4, LTC4, LTD4, and LTE4. This action can lead to therapeutic effects in conditions characterized by inflammation, such as asthma, where it can reduce bronchoconstriction, mucus secretion, and edema. It is also an impurity of Zileuton, an antiasthmatic inhibitor of 5-lipoxygenase .
  • Scientific Research: The compound has diverse applications in scientific research:
    • Chemistry It is used as a reference standard in analytical method development and validation.
    • Biology The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
    • Medicine It serves as an impurity standard in the production of pharmaceutical drugs like zileuton.
    • Industry The compound is utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene moiety. Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzo[b]thiophene-Containing Compounds

Compound Name Substituents/Functional Groups Synthesis Method (Reference)
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate Benzo[b]thiophen-2-yl, hydroxyethylcarbamate, phenyl Likely via carbamate coupling
Compound 5ba () 4,5,7-Trifluoro, 6-(1H-imidazol-1-yl) Flash chromatography (petroleum/ethyl acetate)
B25 () 1,3-Dithiole ring, 4-fluorophenyl groups Chalcone dimerization (hexane/ethyl acetate)
Example 36 () Pyrazolo[3,4-d]pyrimidin-1-yl, fluorophenyI SNAr reaction with cesium carbonate

Key Observations :

  • Electron-Withdrawing Groups : Compound 5ba incorporates trifluoro and imidazole substituents, enhancing electrophilic reactivity compared to the target compound’s simpler phenyl-carbamate system .
  • Heterocyclic Complexity : Example 36 integrates a pyrazolo[3,4-d]pyrimidine scaffold, which is structurally distinct but shares the benzo[b]thiophen-2-yl motif for π-π stacking in target binding .
  • Sulfur-Rich Systems : B25 includes a 1,3-dithiole ring, which may improve redox activity but reduces solubility compared to carbamates .

Carbamate Derivatives: Stability and Functionalization

Table 2: Comparison of Carbamate-Containing Compounds

Compound Name (Reference) Carbamate Type Key Features Applications (Inferred)
This compound Hydroxyethylphenyl carbamate Hydroxy group for H-bonding; aromatic bulk Potential enzyme inhibitor
Ethyl [(7-chloro-2-oxo-1,4-benzodiazepin-1-yl)methyl]carbamate () Alkyl-carbamate Chlorophenyl, benzodiazepine core CNS-targeting prodrug
Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate () Benzyl-carbamate Trifluoromethyl groups, chiral hydroxy Anacetrapib intermediate (lipid metabolism)
tert-Butyl-(1-(4-chlorophenyl)-2-oxo-2-phenylethyl)carbamate () tert-Butyl-carbamate Chlorophenyl, ketone Protected amine intermediate

Key Observations :

  • Hydroxy Group Impact : The hydroxyethyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to tert-butyl or benzyl carbamates .
  • Steric Effects : Benzyl and tert-butyl carbamates () provide steric protection for amines, whereas the phenyl group in the target compound may prioritize aromatic interactions over hydrolysis resistance .
  • Electron-Deficient Systems : Trifluoromethyl groups () increase metabolic stability but reduce synthetic accessibility compared to simpler phenyl substituents.

Biological Activity

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, also known as N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxy O-phenyl Carbamate, is a compound with significant pharmacological potential, particularly as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX). This inhibition plays a crucial role in the modulation of inflammatory responses, making this compound relevant for therapeutic applications in conditions such as asthma and other inflammatory diseases.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₅N₁O₃S
  • Molecular Weight : 305.37 g/mol
  • IUPAC Name : N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxy O-phenyl Carbamate

This compound acts by selectively inhibiting 5-lipoxygenase, which is responsible for the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent mediators of inflammation and are implicated in various pathological conditions, including asthma.

Inhibition Profile

The compound specifically inhibits the formation of leukotrienes such as:

  • LTB4
  • LTC4
  • LTD4
  • LTE4

This selective inhibition results in reduced inflammation, bronchoconstriction, mucus secretion, and edema in the airways, making it a promising candidate for treating asthma and related conditions.

Anti-inflammatory Effects

Research indicates that this compound effectively reduces inflammatory responses in various biological models. Its ability to lower leukotriene levels correlates with decreased markers of inflammation.

Case Studies

In one study involving asthmatic models, administration of this compound led to significant reductions in airway hyperresponsiveness and inflammatory cell infiltration compared to control groups. The results demonstrated a clear dose-dependent relationship between the compound's administration and the observed anti-inflammatory effects.

Pharmacokinetics

This compound is noted for its oral bioavailability, which enhances its therapeutic potential. Pharmacokinetic studies suggest that it maintains effective plasma concentrations conducive to exerting its biological effects.

Comparative Analysis with Similar Compounds

Compound NameMechanismBiological Activity
Zileuton5-lipoxygenase inhibitorAnti-inflammatory
MontelukastLeukotriene receptor antagonistAnti-asthmatic
PranlukastLeukotriene receptor antagonistAnti-asthmatic

This compound distinguishes itself by specifically targeting 5-lipoxygenase rather than leukotriene receptors directly. This selectivity may result in fewer side effects compared to broader anti-inflammatory agents like Zileuton or receptor antagonists like Montelukast and Pranlukast .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing insights into modifications that enhance its potency and selectivity. These investigations are crucial for optimizing its therapeutic profile and minimizing potential side effects associated with non-selective anti-inflammatory drugs .

Q & A

Q. What are the key synthetic strategies for synthesizing Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate?

  • Methodological Answer : The synthesis typically involves three stages: (1) Formation of the benzo[b]thiophene core via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles to ensure regioselectivity . (2) Introduction of the 1-(hydroxyethyl) group through nucleophilic substitution or oxidation-reduction sequences. (3) Carbamate formation via reaction of the hydroxyl group with phenyl isocyanate under mild acidic conditions (e.g., HCl in chloroform) to avoid decomposition . Alternative routes include hydrazine-mediated coupling, as seen in analogous carbamate syntheses .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+Na]+ adducts) .
  • NMR Spectroscopy : Distinguishes stereochemistry and functional groups (e.g., hydroxy and carbamate protons).
  • X-ray Crystallography : Resolves structural disorder, as observed in cyclohexene-containing carbamates, and validates hydrogen-bonding networks .
  • TLC/Column Chromatography : Monitors reaction progress using hexane/ethyl acetate gradients (e.g., 19:1 to 9:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during carbamate formation?

  • Methodological Answer :
  • Catalyst Selection : Use Lewis acids (e.g., HCl) to enhance isocyanate reactivity while avoiding over-acidification .
  • Solvent Control : Chloroform or DMF improves solubility of aromatic intermediates and reduces byproduct formation .
  • Temperature Modulation : Maintain ≤50°C to prevent thermal decomposition of the hydroxyethyl group .
  • Purification : Silica gel chromatography with light petroleum ether effectively isolates the product .

Q. What are the challenges in resolving stereoisomers of this compound, and what methods are effective?

  • Methodological Answer :
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers, particularly for the 1-(benzo[b]thiophen-2-yl)ethyl group.
  • Crystallographic Analysis : X-ray diffraction identifies disorder in cyclohexene rings (e.g., 55:45 occupancy ratios) and guides recrystallization strategies .
  • Dynamic NMR : Detects rotational barriers in carbamate moieties under variable-temperature conditions.

Q. How does the benzo[b]thiophene moiety influence the compound's biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The benzo[b]thiophene core enhances lipophilicity and π-π stacking with biological targets, as seen in Zileuton, a leukotriene inhibitor .
  • Enzymatic Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP2C9) to evaluate metabolic stability .
  • Molecular Docking : Simulate interactions with hydrophobic binding pockets using crystallographic data from related carbamates .

Q. What computational methods predict the compound's reactivity and stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C–O in carbamate) and predicts hydrolysis pathways .
  • Molecular Dynamics (MD) : Models solvation effects in aqueous/organic mixtures to assess stability.
  • QSAR Modeling : Correlates substituent electronic effects (e.g., trifluoromethyl groups) with bioactivity using datasets from analogous compounds .

Q. How can intermolecular interactions (e.g., hydrogen bonding) be leveraged to stabilize the crystal structure?

  • Methodological Answer :
  • Hydrogen-Bond Engineering : Design synthons with N–H⋯O=C interactions, as observed in carbamate chains along the [001] axis .
  • Weak Interactions : Utilize C–H⋯π interactions with phenyl rings to enhance packing efficiency .
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to modify lattice parameters and improve thermal stability.

Notes

  • Data Contradictions : and highlight divergent synthetic routes (gold catalysis vs. isocyanate coupling), suggesting context-dependent optimization.
  • Biological Relevance : The compound’s structural similarity to Zileuton () underscores potential applications in leukotriene pathway modulation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate
Reactant of Route 2
Reactant of Route 2
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate

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